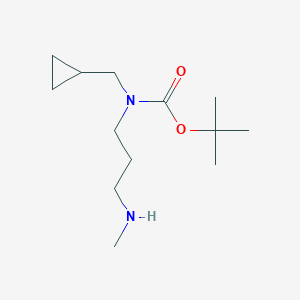![molecular formula C12H18N2O2 B14786261 Acetamide, N-[2-[(3-methoxyphenyl)methylamino]ethyl]-](/img/structure/B14786261.png)
Acetamide, N-[2-[(3-methoxyphenyl)methylamino]ethyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-[2-[(3-methoxyphenyl)methylamino]ethyl]-: is a compound with significant interest in the field of medicinal chemistry. It is known for its binding affinity and intrinsic activity at melatonin receptors, specifically MT1 and MT2 . This compound has been studied for its potential therapeutic applications due to its interaction with these receptors.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-[2-[(3-methoxyphenyl)methylamino]ethyl]- involves the reaction of 3-methoxyphenylmethylamine with acetic anhydride under controlled conditions. The reaction typically takes place in a solvent such as dichloromethane at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.
Reduction: Reduction reactions can target the amide group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Hydroxylated derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
科学的研究の応用
Chemistry: The compound is used as a ligand in the study of melatonin receptors, providing insights into receptor-ligand interactions and aiding in the design of new therapeutic agents .
Biology: In biological research, it serves as a tool to investigate the physiological roles of melatonin receptors in various tissues and organisms.
Medicine: Potential therapeutic applications include the development of drugs for sleep disorders, depression, and other conditions related to melatonin receptor dysfunction.
Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes.
作用機序
Mechanism: Acetamide, N-[2-[(3-methoxyphenyl)methylamino]ethyl]- exerts its effects by binding to melatonin receptors MT1 and MT2. This binding modulates the activity of these receptors, influencing various physiological processes such as sleep-wake cycles and mood regulation .
Molecular Targets and Pathways: The primary molecular targets are the MT1 and MT2 receptors. The compound’s interaction with these receptors can activate or inhibit downstream signaling pathways, leading to changes in cellular activity and function.
類似化合物との比較
- N-(2-methoxyphenyl)acetamide
- 2-(3-methoxyphenyl)acetamide
- N-(4-methoxyphenyl)-2-methoxyacetamide
Uniqueness: Acetamide, N-[2-[(3-methoxyphenyl)methylamino]ethyl]- is unique due to its specific binding affinity and activity at melatonin receptors. This distinguishes it from other similar compounds that may not have the same receptor specificity or therapeutic potential .
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.
特性
分子式 |
C12H18N2O2 |
|---|---|
分子量 |
222.28 g/mol |
IUPAC名 |
N-[2-[(3-methoxyphenyl)methylamino]ethyl]acetamide |
InChI |
InChI=1S/C12H18N2O2/c1-10(15)14-7-6-13-9-11-4-3-5-12(8-11)16-2/h3-5,8,13H,6-7,9H2,1-2H3,(H,14,15) |
InChIキー |
MHNAKZLMEYQCQC-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NCCNCC1=CC(=CC=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-N,3-dimethyl-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B14786178.png)
![Disodium;2-[4-[[3-hydroxy-1-(2-methoxyanilino)-1-oxobut-2-en-2-yl]diazenyl]-3-sulfonatophenyl]-6-methyl-1,3-benzothiazole-7-sulfonate](/img/structure/B14786183.png)

![2-amino-N-phenyl-2-[4-(1H-pyrazol-4-yl)phenyl]acetamide](/img/structure/B14786195.png)



![2-[[(10R,13R)-17-(5-ethyl-6-methylhepta-3,6-dien-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14786222.png)
![2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14786230.png)

![(1S,13R)-1,5,9-trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecan-10-one](/img/structure/B14786251.png)



